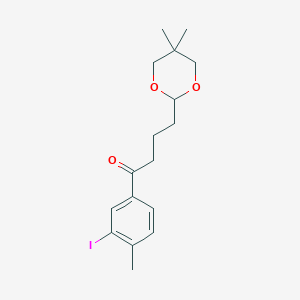

4-(5,5-Dimethyl-1,3-dioxan-2-YL)-3'-iodo-4'-methylbutyrophenone

説明

4-(5,5-Dimethyl-1,3-dioxan-2-YL)-3’-iodo-4’-methylbutyrophenone is a synthetic organic compound characterized by its unique structural features, including a dioxane ring and an iodo-substituted phenyl group

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5,5-Dimethyl-1,3-dioxan-2-YL)-3’-iodo-4’-methylbutyrophenone typically involves multiple steps:

-

Formation of the Dioxane Ring: : The initial step involves the formation of the 1,3-dioxane ring. This can be achieved through the acid-catalyzed cyclization of a diol with an aldehyde or ketone. For instance, 2,2-dimethyl-1,3-propanediol can react with acetone in the presence of an acid catalyst to form 5,5-dimethyl-1,3-dioxane.

-

Iodination of the Phenyl Group: : The next step involves the iodination of a suitable phenyl precursor. This can be done using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, to introduce the iodine atom at the desired position on the phenyl ring.

-

Coupling Reaction: : The final step involves coupling the dioxane ring with the iodinated phenyl group. This can be achieved through a Friedel-Crafts acylation reaction, where the dioxane derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to form the final product.

Industrial Production Methods

Industrial production of 4-(5,5-Dimethyl-1,3-dioxan-2-YL)-3’-iodo-4’-methylbutyrophenone would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

化学反応の分析

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl groups attached to the dioxane ring. Common oxidizing agents include potassium permanganate or chromium trioxide.

-

Reduction: : Reduction reactions can target the carbonyl group in the butyrophenone moiety. Sodium borohydride or lithium aluminum hydride are typical reducing agents used for this purpose.

-

Substitution: : The iodine atom on the phenyl ring can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions. Common nucleophiles include thiols, amines, and alkoxides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Sodium methoxide in methanol for methoxylation.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted phenyl derivatives.

科学的研究の応用

Pharmacological Studies

Research indicates that compounds containing dioxane structures can interact with muscarinic acetylcholine receptors (mAChRs), leading to potential therapeutic applications in treating conditions such as overactive bladder (OAB). For instance, studies have shown that modifications to the dioxane scaffold can yield potent mAChR antagonists with improved selectivity and efficacy compared to existing treatments like oxybutynin .

Anticancer Research

The compound's structural characteristics suggest potential applications in anticancer research. Analogous compounds have been synthesized that modulate mRNA splicing, demonstrating antitumor efficacy in various cancer cell lines. These compounds have shown selective cytotoxicity against specific tumor types, indicating that derivatives of 4-(5,5-Dimethyl-1,3-dioxan-2-YL)-3'-iodo-4'-methylbutyrophenone may also exhibit similar properties .

Synthesis of Novel Compounds

The synthesis of this compound can lead to the development of new analogs with modified biological activities. The dioxane ring's versatility allows for the introduction of various functional groups that can enhance or alter the pharmacological profile of the resulting compounds .

Drug Development

Given its unique properties, this compound can serve as a lead compound in drug development efforts aimed at creating new therapeutic agents targeting specific receptor systems or pathways involved in disease processes.

Case Study 1: Muscarinic Receptor Antagonists

In a study focused on synthesizing novel muscarinic receptor antagonists, researchers explored various dioxane derivatives and their affinities for mAChRs. The results indicated that certain modifications to the dioxane structure significantly improved binding affinity and selectivity for the M3 subtype over others, which is crucial for minimizing central nervous system side effects .

Case Study 2: Antitumor Activity

Another study examined the anticancer properties of a related dioxane derivative. The compound exhibited significant cytotoxic effects against multiple cancer cell lines, particularly those associated with aggressive tumors. The mechanism involved modulation of mRNA splicing pathways, highlighting the importance of structural features in determining biological activity .

作用機序

The mechanism of action of 4-(5,5-Dimethyl-1,3-dioxan-2-YL)-3’-iodo-4’-methylbutyrophenone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The dioxane ring can enhance the compound’s stability and bioavailability, while the iodo group can facilitate interactions with specific biological targets.

類似化合物との比較

Similar Compounds

4-(5,5-Dimethyl-1,3-dioxan-2-YL)-3’-chloro-4’-methylbutyrophenone: Similar structure but with a chlorine atom instead of iodine.

4-(5,5-Dimethyl-1,3-dioxan-2-YL)-3’-bromo-4’-methylbutyrophenone: Similar structure but with a bromine atom instead of iodine.

4-(5,5-Dimethyl-1,3-dioxan-2-YL)-3’-fluoro-4’-methylbutyrophenone: Similar structure but with a fluorine atom instead of iodine.

Uniqueness

The presence of the iodine atom in 4-(5,5-Dimethyl-1,3-dioxan-2-YL)-3’-iodo-4’-methylbutyrophenone imparts unique reactivity compared to its chloro, bromo, and fluoro analogs. Iodine is a larger atom with different electronic properties, which can influence the compound’s reactivity and interactions in both chemical and biological contexts.

This detailed overview provides a comprehensive understanding of 4-(5,5-Dimethyl-1,3-dioxan-2-YL)-3’-iodo-4’-methylbutyrophenone, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

生物活性

4-(5,5-Dimethyl-1,3-dioxan-2-YL)-3'-iodo-4'-methylbutyrophenone (CAS No. 898757-15-8) is a synthetic compound with potential applications in pharmacology and medicinal chemistry. Its unique structural features suggest possible biological activities that merit detailed exploration. This article synthesizes available research findings, including biological assays and case studies, to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular formula of this compound is C17H23IO3, with a molecular weight of 402.28 g/mol. The compound features a dioxane ring which may influence its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C17H23IO3 |

| Molecular Weight | 402.28 g/mol |

| CAS Number | 898757-15-8 |

| Purity | 97% |

Biological Activity

Research into the biological activity of this compound has primarily focused on its potential as an anti-tumor agent and its interaction with various biological pathways.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, analogs have shown IC50 values in the low nanomolar range, indicating potent anti-cancer activity.

Case Study:

A study explored the effects of related compounds on cell cycle dynamics in cancer cells. The findings suggested that these compounds induce cell cycle arrest at both G1 and G2/M phases, leading to apoptosis in tumor cells. This effect was attributed to the inhibition of mRNA splicing, which is critical for cancer cell proliferation and survival .

The mechanism through which this compound exerts its biological effects is not fully elucidated; however, it is hypothesized to involve:

- Inhibition of mRNA Splicing: Compounds in this class have been shown to interact with the spliceosome machinery, disrupting normal mRNA processing and leading to altered gene expression profiles in cancer cells .

- Cytochrome P450 Metabolism: Similar compounds have been studied for their metabolic pathways involving cytochrome P450 enzymes, which play a crucial role in drug metabolism and bioactivation .

Research Findings

Several studies have characterized the biological activity of related compounds through various assays:

特性

IUPAC Name |

4-(5,5-dimethyl-1,3-dioxan-2-yl)-1-(3-iodo-4-methylphenyl)butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23IO3/c1-12-7-8-13(9-14(12)18)15(19)5-4-6-16-20-10-17(2,3)11-21-16/h7-9,16H,4-6,10-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLKGBMIRIJSHDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)CCCC2OCC(CO2)(C)C)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00646068 | |

| Record name | 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(3-iodo-4-methylphenyl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898757-15-8 | |

| Record name | 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(3-iodo-4-methylphenyl)-1-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898757-15-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(3-iodo-4-methylphenyl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。